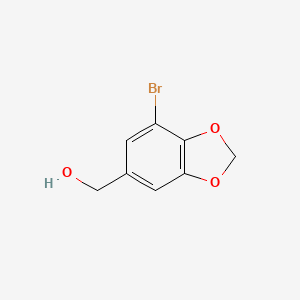

(7-bromo-2H-1,3-benzodioxol-5-yl)methanol

Description

Context within the Broader Field of Benzodioxole Chemistry

The benzodioxole moiety, a bicyclic structure where a benzene (B151609) ring is fused to a 1,3-dioxole (B15492876) ring, is a privileged scaffold in organic chemistry. wikipedia.org This structural unit is present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. worldresearchersassociations.com Consequently, derivatives of 1,3-benzodioxole (B145889) are of great interest in pharmaceutical and agrochemical research. wikipedia.org The core benzodioxole structure can be chemically modified at various positions to modulate the properties of the resulting molecules, making it a valuable template for drug discovery.

The synthesis of the basic 1,3-benzodioxole structure often involves the reaction of catechol with a disubstituted halomethane. wikipedia.org From this core, a diverse array of derivatives can be prepared. The introduction of substituents such as bromine and a hydroxymethyl group, as seen in (7-bromo-2H-1,3-benzodioxol-5-yl)methanol, furnishes a molecule with multiple reactive sites. This strategic placement of functional groups allows for selective chemical transformations, enabling the construction of intricate molecular architectures.

Significance of this compound as a Versatile Synthetic Intermediate

The true value of this compound and its isomers lies in their utility as building blocks in organic synthesis. The presence of a bromo group on the aromatic ring and a primary alcohol function provides two distinct points for chemical modification. The alcohol can be easily oxidized to an aldehyde or converted to other functional groups, while the bromo substituent is a prime candidate for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

A study by Dawood and Hamed (2019) on a closely related isomer, (6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxol-5-yl)methanol, provides a clear illustration of this synthetic versatility. worldresearchersassociations.comresearchgate.net In their research, this compound served as the starting material for the synthesis of a series of novel 1,3-benzodioxole derivatives incorporating a 1,2,3-triazole ring. This work underscores how the bromo- and methanol-substituted benzodioxole framework can be elaborated through a sequence of high-yielding chemical reactions.

The synthetic route began with the conversion of the primary alcohol to a bromide using the Appel reaction, followed by a nucleophilic substitution with sodium azide (B81097) to introduce the azido (B1232118) group. worldresearchersassociations.comresearchgate.net This azide intermediate then underwent a Huisgen 1,3-dipolar cycloaddition with phenylacetylene (B144264) to form the 1,4-disubstituted triazole ring. worldresearchersassociations.comresearchgate.net The final step involved a Suzuki-Miyaura coupling reaction at the bromo position to introduce a variety of substituted aryl groups. worldresearchersassociations.comresearchgate.net This multi-step synthesis demonstrates the strategic use of the functional groups present in the starting material to construct complex heterocyclic systems.

Table 1: Multi-step Synthesis from (6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxol-5-yl)methanol worldresearchersassociations.comresearchgate.net

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Appel Reaction | CBr₄, PPh₃, DCM | 5-(bromomethyl)-6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxole | 91 |

| 2 | Nucleophilic Substitution | NaN₃, MeOH | 5-(azidomethyl)-6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxole | 88 |

| 3 | Huisgen 1,3-dipolar cycloaddition | Phenylacetylene, CuI | 1-((6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82 |

| 4 | Suzuki-Miyaura Coupling | Various boronic acids, PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ | 1,3-benzodioxole derivatives with substituted aryl groups | 33-89 |

The high yields achieved in each step of this synthetic sequence highlight the efficiency and robustness of using bromo-substituted benzodioxole methanols as foundational molecules in organic synthesis. The ability to perform diverse chemical transformations at different sites on the molecule makes it an invaluable tool for chemists aiming to create novel compounds with potentially interesting biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

(7-bromo-1,3-benzodioxol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLUEEMMMFWGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 2h 1,3 Benzodioxol 5 Yl Methanol and Its Congeners

Direct Synthesis of the (7-bromo-2H-1,3-benzodioxol-5-yl)methanol Scaffold

The construction of the this compound framework is primarily achieved through a sequential approach involving the synthesis of a suitable 1,3-benzodioxole-5-ylmethanol precursor followed by regioselective bromination, or by the bromination of a precursor aldehyde and subsequent reduction.

Precursor-Based Synthetic Routes to 1,3-Benzodioxole-5-ylmethanols

The unbrominated precursor, (2H-1,3-benzodioxol-5-yl)methanol, commonly known as piperonyl alcohol, is a key starting material. nih.gov Several synthetic routes to piperonyl alcohol and its derivatives have been established. A prevalent method involves the reduction of piperonal (B3395001) (1,3-benzodioxole-5-carboxaldehyde). chemicalbook.comprepchem.com This transformation can be efficiently carried out using various reducing agents. For instance, catalytic hydrogenation of piperonal over a platinum oxide catalyst is a well-established laboratory procedure. Another effective reducing agent is diisobutylaluminium hydride (DIBAL-H), which provides high yields of piperonyl alcohol from piperonal. chemicalbook.com

Alternative routes to 1,3-benzodioxole-5-ylmethanols include the hydrolysis of piperonyl acetate (B1210297), which itself can be synthesized from 5-chloromethyl-1,3-benzodioxole and sodium acetate. google.com This two-step process offers a high conversion rate and is amenable to scale-up. google.com

| Precursor Compound | Reagents and Conditions | Product | Reference(s) |

| Piperonal | PtO₂, H₂, Ethanol (B145695) | Piperonyl alcohol | |

| Piperonal | Diisobutylaluminium hydride (DIBAL-H), Dichloromethane | Piperonyl alcohol | chemicalbook.com |

| Piperonal | Aluminum isopropoxide, 2-Propanol | Piperonyl alcohol | prepchem.com |

| Piperonyl acetate | NaOH, Tetrabutylammonium chloride | Piperonyl alcohol | google.com |

Regioselective Bromination Strategies for Benzodioxole Systems

The introduction of a bromine atom at a specific position on the benzodioxole ring is a critical step in the synthesis of the target compound. The electron-donating nature of the methylenedioxy group directs electrophilic aromatic substitution to the positions ortho and para to the oxygen atoms. In the case of 1,3-benzodioxole (B145889) systems, this typically leads to substitution at the 5- or 6-positions.

A common strategy for the synthesis of this compound involves the regioselective bromination of piperonal. The direct bromination of 1,3-benzodioxole-5-carboxaldehyde can yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde (also known as 6-bromopiperonal). researchgate.netnih.gov This precursor can then be reduced to the target alcohol. The regioselectivity of bromination can be influenced by the reaction conditions and the brominating agent used. Various bromination methods have been developed for aromatic systems, including the use of N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. mdpi.comnih.govrsc.orgtcichemicals.com

The subsequent reduction of 6-bromo-1,3-benzodioxole-5-carboxaldehyde to this compound is a standard transformation. This can be achieved with high efficiency using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. This two-step sequence, bromination followed by reduction, represents a reliable pathway to the target molecule.

| Starting Material | Brominating Agent/Conditions | Intermediate Product | Reducing Agent | Final Product | Reference(s) |

| 1,3-Benzodioxole-5-carboxaldehyde | Bromine | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | Sodium borohydride | This compound | researchgate.net |

Functional Group Interconversions of the Methanol (B129727) Moiety

Once the this compound scaffold is obtained, the methanol functionality can be further manipulated to introduce a variety of other chemical groups, thereby expanding the molecular diversity of this class of compounds.

Oxidative and Reductive Transformations of the Carbinol Functionality

The primary alcohol of this compound can be oxidized back to the corresponding aldehyde, 6-bromo-1,3-benzodioxole-5-carboxaldehyde, using a range of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such transformations to avoid over-oxidation to the carboxylic acid. Further oxidation to 6-bromo-1,3-benzodioxole-5-carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412).

Conversely, while the target compound is already a reduced form, related precursors such as the corresponding carboxylic acid or its esters can be reduced to the alcohol. For instance, the reduction of methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding hydroxymethyl derivative. nih.gov

Nucleophilic Displacement Reactions on the Methanol Derivative

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding benzylic chloride or bromide. These activated intermediates can then react with a wide variety of nucleophiles, including cyanides, azides, alkoxides, and thiolates, to introduce new functional groups at the benzylic position.

Strategic Derivatization via the Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as the Suzuki and Heck couplings are powerful tools for the derivatization of aryl bromides. mdpi.comorganic-chemistry.orgbeilstein-journals.org In a Suzuki coupling, this compound (or a protected form) can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.net This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position of the benzodioxole ring.

The Heck reaction, on the other hand, involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.orgbeilstein-journals.orgsioc-journal.cnlibretexts.org This reaction provides a direct method for the vinylation of the benzodioxole core. These cross-coupling strategies significantly enhance the synthetic utility of this compound, enabling the creation of a diverse library of analogues with potentially interesting biological or material properties.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference(s) |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 7-Aryl-2H-1,3-benzodioxol-5-yl)methanol derivative | researchgate.net |

| Heck Reaction | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | (7-Vinyl-2H-1,3-benzodioxol-5-yl)methanol derivative | mdpi.comorganic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions, e.g., Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly well-suited for modifying the aromatic core of this compound.

Detailed research on the positional isomer, (6-bromobenzo[d] Current time information in Pasuruan, ID.nih.govdioxol-5-yl)methanol, demonstrates the utility of this approach. In these studies, the bromo-benzodioxole core is first converted into a more complex intermediate before undergoing the Suzuki-Miyaura reaction. For instance, the methanol moiety can be transformed into an azidomethyl group, which then participates in a cycloaddition to form a triazole ring. worldresearchersassociations.comresearchgate.net This triazole-substituted aryl bromide serves as the substrate for the subsequent palladium-catalyzed coupling with various aryl boronic acids. worldresearchersassociations.comresearchgate.net

The reaction is typically catalyzed by a palladium(II) complex, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in the presence of a ligand like triphenylphosphine (B44618) (PPh₃) and a base, commonly potassium carbonate (K₂CO₃). worldresearchersassociations.comresearchgate.net The choice of solvent, base, and catalyst can be optimized to maximize yield. researchgate.net This methodology allows for the introduction of a wide array of substituted aryl and heteroaryl groups at the bromine position, yielding complex biaryl structures. worldresearchersassociations.comresearchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. openstax.org

Table 1: Selected Examples of Suzuki-Miyaura Coupling with a (6-bromobenzo[d] Current time information in Pasuruan, ID.nih.govdioxol-5-yl)-triazole Derivative worldresearchersassociations.com

| Boronic Acid Partner | Palladium Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/EtOH/H₂O | 55 |

| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/EtOH/H₂O | 89 |

| 3-Chlorophenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/EtOH/H₂O | 45 |

| Pyridine-3-boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/EtOH/H₂O | 33 |

Exploration of Other Organometallic Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed and copper-catalyzed cross-coupling reactions can be envisioned for the functionalization of this compound. These alternative methods expand the scope of accessible structures by utilizing different organometallic reagents.

Stille Coupling: This reaction pairs the aryl bromide with an organostannane reagent (R-SnR'₃). It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.

Heck Coupling: In a Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. This provides a direct method for introducing vinyl groups onto the benzodioxole ring.

Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by both palladium and copper complexes. mdpi.com It is the premier method for synthesizing arylalkynes, which are versatile intermediates for further transformations.

Gilman Reagents (Organocuprates): Lithium diorganocopper compounds (R₂CuLi), known as Gilman reagents, are effective for coupling with aryl halides. openstax.org This reaction is particularly useful for introducing simple alkyl or vinyl groups. openstax.org

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a fundamental transformation that converts an organic halide into a highly reactive organometallic intermediate. wikipedia.org For this compound, this reaction offers a powerful route to functionalization by generating a nucleophilic aryl anion at the site of the bromine atom.

The most common reagents for this purpose are organolithium compounds, such as n-butyllithium (n-BuLi). The reaction is typically very fast and is often performed at low temperatures (e.g., -78 °C) to prevent side reactions. nih.gov The rate of exchange follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups.

Alternatively, Grignard reagents can be prepared via halogen-magnesium exchange, often using reagents like isopropylmagnesium chloride (i-PrMgCl). organic-chemistry.org This method can offer different reactivity and selectivity compared to organolithiums and may be more compatible with certain functional groups. nih.gov A combination of i-PrMgCl and n-BuLi can also be used to perform the exchange under non-cryogenic conditions, even in the presence of acidic protons like the one on the methanol group, after initial deprotonation. nih.gov

Table 2: Potential Functionalizations via Metal-Halogen Exchange

| Reagent | Intermediate Formed | Electrophile | Product Functional Group |

| n-BuLi | Aryllithium | CO₂ | Carboxylic Acid |

| n-BuLi | Aryllithium | DMF | Aldehyde |

| n-BuLi | Aryllithium | I₂ | Aryl Iodide |

| i-PrMgCl | Arylmagnesium | B(OMe)₃ | Boronic Ester |

| n-BuLi | Aryllithium | R-CHO | Secondary Alcohol |

This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a versatile alternative to cross-coupling reactions for creating new carbon-carbon and carbon-heteroatom bonds.

Stereoselective Synthesis of this compound Derivatives and Related Chiral Benzodioxoles

While this compound itself is achiral, stereocenters can be introduced in its derivatives, most commonly at the benzylic carbon of the methanol side chain, creating a chiral secondary alcohol. The synthesis of such chiral molecules in an enantiomerically or diastereomerically pure form requires specialized stereoselective methods.

Enantioselective Preparation Techniques

The creation of a single enantiomer of a chiral benzodioxole derivative can be achieved through several established strategies:

Asymmetric Reduction: A common approach is the asymmetric reduction of a prochiral ketone precursor, (7-bromo-2H-1,3-benzodioxol-5-yl)carbonyl compound. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral transition metal catalyst (e.g., Noyori's ruthenium-BINAP systems).

Kinetic Resolution: A racemic mixture of a chiral derivative, such as 1-(7-bromo-2H-1,3-benzodioxol-5-yl)ethanol, can be resolved. This is often done enzymatically, where an enzyme (like a lipase) selectively acylates one enantiomer at a much faster rate, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol).

Chiral Pool Synthesis: Synthesis can begin from a naturally occurring, enantiomerically pure starting material that already contains the desired stereocenter and is later elaborated to form the benzodioxole structure.

Diastereoselective Synthetic Pathways

Diastereoselective reactions are used to control the stereochemical outcome of a reaction that creates a new stereocenter in a molecule that already possesses one. The pre-existing stereocenter influences the trajectory of the incoming reagent, favoring the formation of one diastereomer over the other.

For example, if a chiral center exists elsewhere in a molecule derived from this compound, it can direct the stereochemistry of subsequent reactions. A classic example is the nucleophilic addition to a carbonyl group adjacent to a stereocenter, as described by Cram's rule or the Felkin-Anh model. youtube.com

In a related context, diastereoselectivity has been demonstrated in nitrile oxide cycloaddition reactions with alkenes that have an allylic oxygen substituent. nih.gov This type of substrate-controlled reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product, is a powerful tool. If a chiral side-chain were attached to the benzodioxole ring, it could similarly direct the facial selectivity of reactions on other parts of the molecule, leading to a diastereomerically enriched product. nih.gov

Chemical Reactivity and Derivatization Studies of 7 Bromo 2h 1,3 Benzodioxol 5 Yl Methanol

Reactivity of the Benzodioxole Heterocyclic Ring System

The 1,3-benzodioxole (B145889) ring system is an electron-rich aromatic core due to the electron-donating effects of the two oxygen atoms. This inherent electronic character significantly influences its susceptibility to electrophilic and nucleophilic substitution reactions.

The benzodioxole ring is activated towards electrophilic aromatic substitution (EAS). The substituents already present on the ring—the bromine atom and the hydroxymethyl group—direct incoming electrophiles to specific positions. The oxygen atoms of the dioxole ring are strong ortho, para-directors. The hydroxymethyl group is a weak ortho, para-director, while the bromine atom is a deactivating ortho, para-director.

Considering the positions of the existing groups on (7-bromo-2H-1,3-benzodioxol-5-yl)methanol, the potential sites for electrophilic attack are the C4 and C6 positions. The directing effects of the substituents would need to be carefully considered in any planned EAS reaction. For instance, in nitration or halogenation reactions, a mixture of products could be anticipated, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

| Reaction Type | Reagents | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | (7-bromo-4-nitro-2H-1,3-benzodioxol-5-yl)methanol and (7-bromo-6-nitro-2H-1,3-benzodioxol-5-yl)methanol |

| Halogenation | Br₂, FeBr₃ | (4,7-dibromo-2H-1,3-benzodioxol-5-yl)methanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (7-bromo-4-acyl-2H-1,3-benzodioxol-5-yl)methanol and (7-bromo-6-acyl-2H-1,3-benzodioxol-5-yl)methanol |

This table presents expected outcomes based on general principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNA) on the benzodioxole ring of this compound is generally not favored. The electron-rich nature of the aromatic system repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group to proceed via an addition-elimination mechanism. In this compound, the absence of such activating groups makes direct nucleophilic displacement of a hydrogen or other substituent on the ring highly unlikely under standard conditions.

Transformations Involving the Bromine Moiety

The bromine atom at the C7 position is a versatile handle for introducing molecular diversity, primarily through the formation of new carbon-carbon bonds or by conversion to an organometallic species.

The aryl bromide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl or aryl-alkenyl derivative, depending on the nature of the boronic acid used.

Heck-Mizoroki Reaction: In a Heck reaction, the aryl bromide could be coupled with an alkene to introduce a new alkenyl substituent at the C7 position. This reaction also requires a palladium catalyst and a base.

| Coupling Reaction | Coupling Partner | Catalyst/Base | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (7-phenyl-2H-1,3-benzodioxol-5-yl)methanol |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (7-styryl-2H-1,3-benzodioxol-5-yl)methanol |

This table provides illustrative examples of expected coupling reactions.

The carbon-bromine bond can be converted into a carbon-metal bond, generating a highly reactive organometallic intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ethereal solvent would likely lead to the formation of the corresponding Grignard reagent, (7-(magnesiobromo)-2H-1,3-benzodioxol-5-yl)methanol. However, the presence of the acidic hydroxyl group of the methanol (B129727) functionality would be incompatible with the basic nature of the Grignard reagent. Therefore, protection of the alcohol, for instance as a silyl (B83357) ether, would be necessary before attempting the formation of the Grignard reagent.

Organolithium Formation: Similarly, reaction with an organolithium reagent like n-butyllithium via lithium-halogen exchange could generate the corresponding aryllithium species. Again, protection of the methanol group would be a prerequisite for the success of this transformation.

Once formed, these organometallic intermediates could react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to yield a diverse array of derivatives.

Diversification at the Methanol Functionality

The primary alcohol of the hydroxymethyl group is another key site for chemical modification. Standard alcohol transformations can be employed to introduce new functional groups and extend the molecular framework.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent would determine the outcome. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde, (7-bromo-2H-1,3-benzodioxol-5-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would likely lead to the formation of the carboxylic acid, 7-bromo-2H-1,3-benzodioxole-5-carboxylic acid.

Esterification: The alcohol can be readily converted to an ester through reaction with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield (7-bromo-2H-1,3-benzodioxol-5-yl)methyl acetate (B1210297).

Conversion to an Alkyl Halide: The hydroxyl group can be substituted with a halogen, such as chlorine or bromine, to form a benzylic halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be suitable for this transformation, affording (7-bromo-5-(chloromethyl)-2H-1,3-benzodioxole) and (7-bromo-5-(bromomethyl)-2H-1,3-benzodioxole), respectively. These resulting benzylic halides are themselves valuable intermediates for further nucleophilic substitution reactions.

| Transformation | Reagents | Expected Product |

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | (7-bromo-2H-1,3-benzodioxol-5-yl)carbaldehyde |

| Oxidation (to carboxylic acid) | Potassium permanganate (KMnO₄) | 7-bromo-2H-1,3-benzodioxole-5-carboxylic acid |

| Esterification | Acetyl chloride, pyridine | (7-bromo-2H-1,3-benzodioxol-5-yl)methyl acetate |

| Conversion to Alkyl Chloride | Thionyl chloride (SOCl₂) | 7-bromo-5-(chloromethyl)-2H-1,3-benzodioxole |

This table illustrates potential transformations of the methanol group.

Esterification and Etherification Reactions

The primary hydroxyl group of this compound is readily susceptible to esterification and etherification reactions, which are fundamental transformations in organic synthesis for installing protecting groups or modifying the molecule's physicochemical properties.

Esterification can be achieved under standard conditions, such as reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) or through acid-catalyzed Fischer esterification with a carboxylic acid. These reactions convert the alcohol into the corresponding ester, for instance, (7-bromo-2H-1,3-benzodioxol-5-yl)methyl acetate.

Etherification typically proceeds via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Modern, greener methodologies for the etherification of benzyl (B1604629) alcohols have also been developed, utilizing iron catalysts in eco-friendly solvents like propylene (B89431) carbonate or employing 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695) for chemoselective conversions. nih.govresearchgate.net

| Reaction Type | Reagents | Typical Conditions | Expected Product |

| Esterification | Acetic Anhydride, Pyridine | Dichloromethane, 0 °C to RT | (7-bromo-2H-1,3-benzodioxol-5-yl)methyl acetate |

| Etherification (Williamson) | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | Tetrahydrofuran (THF), 0 °C to RT | 5-(methoxymethyl)-7-bromo-2H-1,3-benzodioxole |

| Etherification (Fe-Catalyzed) | FeCl₃·6H₂O | Propylene Carbonate, 100 °C | 5,5'-(oxybis(methylene))bis(7-bromo-2H-1,3-benzodioxole) |

Halogenation and Sulfonylation of the Hydroxyl Group

Converting the hydroxyl group into a more effective leaving group, such as a halide or a sulfonate ester, is a critical step for subsequent nucleophilic substitution reactions.

Halogenation of the benzylic alcohol can be performed using a variety of standard reagents. For instance, thionyl chloride (SOCl₂) or oxalyl chloride can be used to produce the corresponding benzyl chloride, while phosphorus tribromide (PBr₃) yields the benzyl bromide. youtube.com A highly relevant procedure has been documented for the closely related isomer, (6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxol-5-yl)methanol, which was converted to 5-bromo-6-(bromomethyl)benzo[d] Current time information in Pasuruan, ID.researchgate.netdioxole in 91% yield using carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in what is known as the Appel reaction. worldresearchersassociations.comresearchgate.net A highly chemoselective method for chlorinating benzyl alcohols in the presence of aliphatic alcohols involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO. organic-chemistry.org

Sulfonylation involves reacting the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base. This reaction forms highly stable and crystalline sulfonate esters (mesylates and tosylates), which are excellent substrates for SN2 reactions. The formation of reactive sulfuric acid esters from benzylic alcohols is also a known bioactivation pathway. nih.gov

| Reaction Type | Reagents | Product | Reported Yield (Isomer) | Reference |

| Bromination (Appel) | CBr₄, PPh₃ | 5-(bromomethyl)-7-bromo-2H-1,3-benzodioxole | 91% | worldresearchersassociations.comresearchgate.net |

| Chlorination | SOCl₂, Pyridine | 5-(chloromethyl)-7-bromo-2H-1,3-benzodioxole | - | - |

| Sulfonylation (Mesylation) | MsCl, Et₃N | (7-bromo-2H-1,3-benzodioxol-5-yl)methyl methanesulfonate | - | - |

Conversion to Aldehyde, Carboxylic Acid, and Amine Analogs

The benzylic alcohol can serve as a precursor to a variety of analogs with different oxidation states or functional groups at the 5-position.

Aldehyde Synthesis: Selective oxidation of the primary alcohol to 7-bromo-1,3-benzodioxole-5-carbaldehyde can be accomplished using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern or Parikh-Doering oxidations. The resulting aldehyde is a key intermediate for building molecular complexity, for example, in the synthesis of chalcones or through reductive amination.

Carboxylic Acid Synthesis: Stronger oxidation of this compound yields 7-bromo-1,3-benzodioxole-5-carboxylic acid. This can be achieved using potent oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, i.e., Jones reagent), or a catalytic amount of TEMPO with a stoichiometric oxidant like bleach.

Amine Synthesis: The most effective route to the corresponding primary amine, (7-bromo-1,3-benzodioxol-5-yl)methanamine, is a two-step sequence involving oxidation of the alcohol to the aldehyde, followed by reductive amination . masterorganicchemistry.comorganic-chemistry.org In this process, the aldehyde is condensed with an ammonia (B1221849) source (like ammonium (B1175870) acetate or aqueous ammonia) to form an imine in situ, which is then immediately reduced to the amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.combris.ac.uk This method avoids the polyalkylation issues often encountered with direct substitution of a benzyl halide with ammonia.

| Starting Material | Transformation | Reagents | Product |

| This compound | Oxidation | Pyridinium Chlorochromate (PCC) | 7-bromo-1,3-benzodioxole-5-carbaldehyde |

| This compound | Oxidation | Potassium Permanganate (KMnO₄) | 7-bromo-1,3-benzodioxole-5-carboxylic acid |

| 7-bromo-1,3-benzodioxole-5-carbaldehyde | Reductive Amination | NH₄OAc, NaBH₃CN | (7-bromo-1,3-benzodioxol-5-yl)methanamine |

Multi-Component Reactions and Complex Molecule Construction

This compound is a valuable building block for synthesizing complex molecular architectures through multi-component reactions and strategic derivatization.

Formation of Extended Conjugated Systems, e.g., Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are important synthetic intermediates and possess a wide range of biological activities. nih.gov They are typically synthesized via the Claisen-Schmidt condensation, which is a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone. wikipedia.orgjove.com

To synthesize chalcones from this compound, the alcohol must first be oxidized to the corresponding aldehyde, 7-bromo-1,3-benzodioxole-5-carbaldehyde. This aldehyde can then be condensed with various substituted or unsubstituted acetophenones under basic conditions (e.g., NaOH or KOH in ethanol) to yield a diverse library of chalcone (B49325) derivatives. nih.govresearchgate.netresearchgate.net The α,β-unsaturated ketone moiety in the resulting chalcones serves as a versatile handle for further reactions, such as Michael additions and cycloadditions.

| Aldehyde Component | Ketone Component | Reaction Type | Expected Chalcone Product |

| 7-bromo-1,3-benzodioxole-5-carbaldehyde | Acetophenone | Claisen-Schmidt | 1-phenyl-3-(7-bromo-1,3-benzodioxol-5-yl)prop-2-en-1-one |

| 7-bromo-1,3-benzodioxole-5-carbaldehyde | 4'-Methoxyacetophenone | Claisen-Schmidt | 1-(4-methoxyphenyl)-3-(7-bromo-1,3-benzodioxol-5-yl)prop-2-en-1-one |

| 7-bromo-1,3-benzodioxole-5-carbaldehyde | 4'-Bromoacetophenone | Claisen-Schmidt | 1-(4-bromophenyl)-3-(7-bromo-1,3-benzodioxol-5-yl)prop-2-en-1-one |

Cycloaddition Reactions Leading to Polycyclic Derivatives, e.g., Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) variant, which is a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgscielo.brnih.gov Derivatives of this compound are excellent substrates for these transformations.

A documented synthetic route using the isomer (6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxol-5-yl)methanol showcases this potential. worldresearchersassociations.comresearchgate.net The alcohol is first converted to the benzyl bromide, which then undergoes nucleophilic substitution with sodium azide (B81097) (NaN₃) to produce the key intermediate, 5-(azidomethyl)-6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxole, in high yield. worldresearchersassociations.comresearchgate.net This azide is a 1,3-dipole that can react with various alkynes (dipolarophiles). For example, its reaction with phenylacetylene (B144264) in the presence of a copper(I) catalyst affords the 1,4-disubstituted 1,2,3-triazole product exclusively. worldresearchersassociations.comresearchgate.net This triazole-linked benzodioxole system can be further elaborated using the remaining bromine atom for Suzuki-Miyaura cross-coupling reactions, demonstrating a powerful strategy for building complex polycyclic and biaryl systems. worldresearchersassociations.comresearchgate.net

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | (6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxol-5-yl)methanol | CBr₄, PPh₃ | 5-bromo-6-(bromomethyl)benzo[d] Current time information in Pasuruan, ID.researchgate.netdioxole | 91% | worldresearchersassociations.comresearchgate.net |

| 2 | 5-bromo-6-(bromomethyl)benzo[d] Current time information in Pasuruan, ID.researchgate.netdioxole | NaN₃ | 5-(azidomethyl)-6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxole | 88% | worldresearchersassociations.comresearchgate.net |

| 3 | 5-(azidomethyl)-6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxole | Phenylacetylene, CuI | 1-((6-bromobenzo[d] Current time information in Pasuruan, ID.researchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% | worldresearchersassociations.comresearchgate.net |

Construction of Spiro and Bridged Systems

The synthesis of spirocyclic and bridged polycyclic systems represents a significant challenge in organic chemistry, and derivatives of this compound can be elaborated into precursors for such constructions.

Spiro Systems: A viable strategy for constructing spiro compounds involves using the chalcone derivatives described in section 3.4.1. Benzodioxole-containing chalcones can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with in situ generated azomethine ylides (from the condensation of an α-amino acid like sarcosine (B1681465) or L-proline with an isatin). semanticscholar.orgresearchgate.net This multicomponent reaction stereoselectively generates highly functionalized spirooxindole-pyrrolidine or -pyrrolizidine frameworks, which are prevalent in many biologically active alkaloids. semanticscholar.orgresearchgate.net This pathway allows for the rapid assembly of a complex spirocyclic system from the relatively simple this compound precursor in just a few synthetic steps.

Bridged Systems: The construction of bridged ring systems from this starting material, while not explicitly documented, can be envisioned through intramolecular cycloaddition strategies. nsf.govgla.ac.uk A plausible, albeit hypothetical, route could involve a multi-step synthesis to install two reactive moieties on a derivative of the parent molecule that can react with each other. For example, the alcohol could be functionalized to carry a diene, while the aromatic bromine atom could be replaced, via a Stille or Suzuki coupling, with a dienophile-containing group. Subsequent heating could then trigger an intramolecular Diels-Alder reaction to form a complex, strained bridged polycyclic system. Such strategies highlight the potential of this compound as a scaffold for advanced synthetic targets.

Advanced Spectroscopic and Analytical Characterization of 7 Bromo 2h 1,3 Benzodioxol 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the unambiguous determination of the molecular structure of (7-bromo-2H-1,3-benzodioxol-5-yl)methanol.

The aromatic region would likely show two singlets for the protons on the benzene (B151609) ring, a consequence of their isolated positions. The methylene (B1212753) protons of the dioxole ring are expected to appear as a singlet. The benzylic methylene group attached to the hydroxyl function will also produce a singlet, which may show coupling to the hydroxyl proton under certain conditions. The hydroxyl proton's chemical shift can be variable and is often observed as a broad singlet.

Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the bromine and the dioxole ring substituents. Quaternary carbons, such as those of the dioxole bridge and the substituted aromatic carbons, are also readily identifiable.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Notes |

| Aromatic CH | 6.8 - 7.2 | 108 - 115 | s | Two distinct singlets expected for the two aromatic protons. |

| O-CH₂-O | 5.9 - 6.1 | ~101 | s | Methylene protons of the dioxole ring. |

| Ar-CH₂-OH | 4.5 - 4.7 | ~64 | s | Benzylic methylene protons. |

| OH | Variable (1.5 - 5.0) | - | br s | Chemical shift is concentration and solvent dependent. |

| Aromatic C-Br | - | 110 - 120 | - | |

| Aromatic C-CH₂OH | - | 135 - 145 | - | |

| Aromatic C-O | - | 147 - 150 | - | Two signals expected. |

| Other Aromatic C | - | 120 - 130 | - |

Note: The predicted chemical shift values are based on the analysis of similar 1,3-benzodioxole (B145889) derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

To confirm the structural assignments and elucidate complex connectivities, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling networks. For this compound, it would primarily confirm the absence of coupling for the singlet aromatic and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the ¹³C signals for the protonated aromatic carbons and the two distinct methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity across the entire molecule. For instance, correlations would be expected between the benzylic methylene protons and the aromatic carbons, as well as between the dioxole methylene protons and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, it could be used to confirm the through-space relationships between the benzylic methylene protons and the adjacent aromatic proton.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). asdlib.org

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z for C₈H₇⁷⁹BrO₃ | Calculated m/z for C₈H₇⁸¹BrO₃ | Expected Isotopic Ratio |

| [M]⁺ | 230.9629 | 232.9609 | ~1:1 |

| [M+H]⁺ | 231.9707 | 233.9687 | ~1:1 |

| [M+Na]⁺ | 253.9527 | 255.9506 | ~1:1 |

Liquid chromatography-mass spectrometry is an essential technique for the analysis of non-volatile compounds in complex mixtures. An LC-MS method can be developed to separate this compound from starting materials, byproducts, and degradation products. The mass spectrometer then provides mass information for each separated component, allowing for their identification. This technique is particularly valuable for monitoring the progress of reactions and assessing the purity of the final product. A rapid and sensitive LC-MS/MS method can be developed for the simultaneous determination of the compound and its metabolites in biological matrices. researchgate.net

While this compound itself has limited volatility, its more volatile derivatives can be analyzed by gas chromatography-mass spectrometry. Derivatization, for example by silylation of the hydroxyl group, can increase its volatility and thermal stability, making it amenable to GC-MS analysis. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can be used for identification. Common fragmentation pathways for such compounds include the loss of the bromine atom, cleavage of the benzylic group, and fragmentation of the dioxole ring. libretexts.org For the parent compound, if analyzed by GC-MS, a prominent peak corresponding to the loss of bromine would be expected. asdlib.org

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a critical tool for the structural elucidation and functional group analysis of organic molecules. For this compound and its derivatives, techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a wealth of information regarding the molecular framework, the presence of key functional groups, and the influence of substituents on the electronic structure of the benzodioxole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of particular bonds and functional groups. The analysis of the FTIR spectrum for this compound allows for the unambiguous identification of its key structural features: the hydroxyl group, the methylene-bridged ether (dioxole ring), the substituted benzene ring, and the carbon-bromine bond.

The key vibrational modes expected for this compound are detailed below:

O-H Stretching: The hydroxyl (-OH) group of the primary alcohol is one of the most characteristic signals in an IR spectrum. It appears as a strong, broad absorption band, typically in the region of 3600-3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between molecules in the solid or liquid state.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aliphatic C-H stretching vibrations from the hydroxymethyl group (-CH₂OH) and the dioxole methylene group (-O-CH₂-O-) are observed in the 3000-2850 cm⁻¹ region. researchgate.net Specifically, the methylene group of the dioxole ring often shows characteristic symmetric and asymmetric stretching bands. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to several medium to sharp bands in the 1625–1430 cm⁻¹ range. chemicalbook.com The substitution pattern on the ring influences the exact position and intensity of these peaks.

C-O Stretching: The spectrum will feature prominent C-O stretching vibrations. The C-O stretch of the primary alcohol (-CH₂-OH) is expected to produce a strong band in the 1075-1000 cm⁻¹ region. Additionally, the asymmetric and symmetric C-O-C stretching of the dioxole ring will produce strong, characteristic bands, typically observed between 1250 cm⁻¹ and 1030 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is found in the far-infrared region of the spectrum. The C-Br stretching frequency typically appears as a medium to strong band in the range of 680-515 cm⁻¹.

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1625 - 1430 | Medium, Sharp |

| C-O Stretch | Primary Alcohol | 1075 - 1000 | Strong |

| C-O-C Stretch | Dioxole Ring Ether | 1250 - 1030 | Strong |

| C-Br Stretch | Aryl Bromide | 680 - 515 | Medium to Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which may be weak in the FTIR spectrum, produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy is particularly useful for characterizing the aromatic backbone and the C-Br bond.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, typically around 1000 cm⁻¹, often gives a very strong and sharp signal in the Raman spectrum. Other aromatic C=C stretching modes between 1400 and 1620 cm⁻¹ are also readily observed.

Dioxole Ring Vibrations: The vibrations associated with the five-membered dioxole ring, which has a nonplanar, puckered structure, can also be studied. researchgate.net These include ring puckering and flapping motions that are often Raman active.

C-Br and C-CH₂OH Vibrations: The C-Br stretching vibration, while also IR active, can be observed in the Raman spectrum, typically below 700 cm⁻¹. The stretching of the C-C bond connecting the hydroxymethyl group to the aromatic ring is also expected to be Raman active.

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis and purification of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is the premier method for assessing purity and quantifying the compound, while column chromatography is a fundamental technique for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For a moderately polar compound such as this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727).

A typical RP-HPLC method for the purity analysis of this compound would involve injecting a solution of the compound onto a C18 column. The components of the sample are then eluted by a gradient or isocratic flow of a mobile phase. The presence of the bromine atom and the hydroxyl group gives the molecule a distinct polarity. Less polar impurities will elute earlier, while more polar impurities will be retained longer on the column. Detection is commonly achieved using a UV detector, as the benzene ring possesses a strong chromophore that absorbs UV light at specific wavelengths (e.g., 254 nm or 280 nm).

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks. This quantitative analysis is crucial for quality control and for ensuring the compound meets the required specifications for subsequent use.

The table below outlines a representative set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Stationary Phase | C18 Silica (B1680970) Gel (e.g., 5 µm particle size, 4.6 x 250 mm column) |

| Mobile Phase | Acetonitrile and Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

Column Chromatography for Purification Strategies

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. For the purification of this compound from a crude reaction product, normal-phase column chromatography is a common and effective strategy.

In this technique, a glass column is packed with a polar stationary phase, most commonly silica gel. The crude mixture is loaded onto the top of the column, and a nonpolar mobile phase (eluent), or a mixture of solvents, is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel. Nonpolar compounds have a weak affinity for the polar silica and travel down the column quickly with the nonpolar eluent. More polar compounds, like the target alcohol, adsorb more strongly to the silica and elute more slowly.

The choice of eluent is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically employed. The process is monitored by collecting fractions of the eluent and analyzing them using a simpler technique like Thin-Layer Chromatography (TLC) to identify which fractions contain the pure desired product. The fractions containing the pure compound are then combined, and the solvent is removed by evaporation to yield the purified this compound.

Academic Research Applications of 7 Bromo 2h 1,3 Benzodioxol 5 Yl Methanol As a Chemical Scaffold

Contribution to Methodological Organic Synthesis

The structural attributes of (7-bromo-2H-1,3-benzodioxol-5-yl)methanol make it an excellent substrate for the development and refinement of synthetic methods. Its utility is particularly evident in its role as a precursor in sequential, multi-step transformations that introduce molecular diversity.

Research has demonstrated the use of this compound as a foundational element in novel synthetic pathways. A significant example involves a three-step sequence to generate a triazole-substituted benzodioxole, which then serves as a platform for further diversification. This pathway begins with the conversion of the primary alcohol in the starting material to a more reactive leaving group, followed by nucleophilic substitution and a subsequent cycloaddition reaction.

The initial step involves an Appel reaction, where the methanol (B129727) is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to yield the corresponding bromomethyl derivative, 5-bromo-6-(bromomethyl)benzo[d] nih.govnih.govdioxole, in high yield. This transformation is crucial as it converts the hydroxyl group into a bromide, which is a much better leaving group for subsequent nucleophilic substitution. The second step involves the reaction of this brominated intermediate with sodium azide (B81097) (NaN₃) to produce 5-(azidomethyl)-6-bromobenzo[d] nih.govnih.govdioxole. This azide derivative is a key precursor for the final step of this pathway: a Huisgen 1,3-dipolar cycloaddition, commonly known as a "click reaction." The reaction between the azide and an alkyne, such as phenylacetylene (B144264), catalyzed by copper(I), affords a stable 1,2,3-triazole ring system. This multi-step pathway provides a reliable and efficient route to highly functionalized heterocyclic compounds that are not readily accessible by other means.

The true synthetic utility of this compound is highlighted by its role as a precursor in elaborate, multi-step chemical transformations. The triazole derivative synthesized from this starting material is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the bromine-substituted position of the benzodioxole ring.

By coupling the brominated triazole intermediate with a wide array of boronic acids, researchers have synthesized a large library of novel compounds. This transformation typically employs a palladium catalyst like PdCl₂(PPh₃)₂, a ligand such as triphenylphosphine, and a base, for instance, potassium carbonate. This method has proven effective for coupling with various substituted phenylboronic acids, as well as heteroaryl boronic acids, demonstrating the robustness and versatility of the synthetic route originating from this compound. Each resulting molecule combines the benzodioxole core, the triazole linker, and a new, variable aryl or heteroaryl moiety, showcasing a powerful strategy for generating molecular diversity.

Facilitation of Heterocyclic Compound Synthesis

The scaffold of this compound is particularly amenable to the synthesis of heterocyclic compounds, which are of immense interest in medicinal chemistry and materials science.

As detailed previously, a key application of this scaffold is in the synthesis of 1,2,3-triazole derivatives. The pathway involving bromination, azidation, and copper-catalyzed cycloaddition provides a streamlined route to this important class of heterocycles. The resulting triazole-benzodioxole hybrids are themselves valuable frameworks for further functionalization.

The subsequent Suzuki-Miyaura coupling of the bromo-triazole intermediate allows for the introduction of a wide range of substituents, leading to the creation of a diverse library of compounds. The table below illustrates a selection of the varied heterocyclic and aromatic frameworks that have been successfully synthesized using this methodology, starting from this compound.

Table 1: Examples of Diverse Frameworks Synthesized via Suzuki-Miyaura Coupling

| Entry | Boronic Acid Used | Final Product Substituent | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 89 |

| 2 | 4-Fluorophenylboronic acid | 4-Fluorophenyl | 81 |

| 3 | 4-Chlorophenylboronic acid | 4-Chlorophenyl | 77 |

| 4 | 4-Methylphenylboronic acid | 4-Methylphenyl | 85 |

| 5 | 3-Methoxyphenylboronic acid | 3-Methoxyphenyl | 83 |

| 6 | Pyridine-3-boronic acid | Pyridin-3-yl | 64 |

| 7 | Pyrimidine-5-boronic acid | Pyrimidin-5-yl | 59 |

| 8 | Thiophene-2-boronic acid | Thiophen-2-yl | 71 |

The synthetic pathways originating from this compound enable the exploration of novel and complex ring systems. The combination of the benzodioxole unit with a triazole ring, and subsequently with another aromatic or heterocyclic system via Suzuki-Miyaura coupling, creates unique polycyclic architectures. These novel frameworks are of interest for screening for biological activity and for developing new materials with specific electronic or photophysical properties. The modularity of the synthesis allows for systematic variation of each component of the final molecule, facilitating structure-activity relationship (SAR) studies.

Utility as a Building Block for Complex Chemical Architectures

Beyond its role in methodological studies, this compound and its derivatives serve as crucial building blocks in the total synthesis of complex and biologically active molecules. The benzodioxole moiety is a common feature in many natural products and pharmaceuticals.

A notable example is the incorporation of the (6-bromo-1,3-benzodioxol-5-yl) moiety into a potent and selective inhibitor of heat shock protein 90 (Hsp90), a key target in cancer therapy. The clinical candidate MPC-3100, chemically named (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one, features the bromo-benzodioxole group attached to the C8 position of a purine (B94841) core via a sulfanyl (B85325) linker. ambeed.com

In the synthesis of this complex molecule, a derivative of this compound is used to introduce this key structural fragment. The presence of the bromo-benzodioxole unit was found to be critical for the compound's high inhibitory potency and favorable pharmacokinetic properties. ambeed.com This application underscores the value of the title compound as a building block for constructing sophisticated molecular architectures designed to interact with specific biological targets, ultimately leading to the development of potential new therapeutic agents. ambeed.com

Synthesis of Analogues of Naturally Occurring Compounds

The 1,3-benzodioxole (B145889) moiety is a key structural feature in a wide range of natural products, including alkaloids, flavonoids, and lignans. Consequently, this compound and its derivatives are attractive starting materials for the synthesis of analogues of these naturally occurring compounds. Research in this area often focuses on creating novel molecules that mimic the core structure of a natural product but possess modified properties, such as enhanced biological activity, improved selectivity, or better pharmacokinetic profiles.

One significant application of benzodioxole derivatives is in the synthesis of spirooxindoles, which are considered privileged scaffolds in drug discovery and are the core of several natural alkaloids. Although direct synthesis from this compound is a multi-step process, its parent aldehyde, 6-bromopiperonal, is a key precursor. The synthesis of spirooxindole pyrrolidine (B122466) and pyrrolizidine (B1209537) moieties can be achieved through a 1,3-dipolar cycloaddition of benzodioxole chalcones with azomethine ylides. rsc.orgresearchgate.net This reaction is highly regio- and stereoselective, yielding complex heterocyclic structures that are of significant interest for their potential biological activities. rsc.orgresearchgate.net The resulting benzodioxole-grafted spirooxindoles have been investigated for various therapeutic applications, including their potential as anti-diabetic agents through the inhibition of α-glucosidase and α-amylase enzymes. researchgate.netrsc.org

The synthesis of these complex molecules highlights the strategic importance of the benzodioxole scaffold in generating libraries of compounds that are analogous to naturally occurring bioactive molecules. The ability to introduce diversity into the final products through modifications of the starting materials makes this a powerful approach in medicinal chemistry.

| Precursor Compound | Synthetic Method | Resulting Scaffold | Potential Application |

| Benzodioxole chalcones | 1,3-dipolar cycloaddition | Spirooxindole pyrrolidines/pyrrolizidines | Anti-diabetic agents |

Preparation of Scaffolds for Chemical Probes and Ligand Design

The structural features of this compound make it an excellent scaffold for the design of chemical probes and specific ligands for biological targets. The bromine atom can be utilized for cross-coupling reactions to introduce various substituents, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages, allowing for the fine-tuning of the molecule's properties to achieve high affinity and selectivity for a target protein.

A notable example of its application in ligand design is in the development of potent and selective inhibitors of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer progression. As such, Hsp90 has emerged as a significant target for cancer therapy.

In the design of purine-based Hsp90 inhibitors, the (6-bromo-1,3-benzodioxol-5-yl) moiety has been incorporated at the C8-position of the purine scaffold. This strategic placement allows the benzodioxole ring to interact with a key hydrophobic pocket in the ATP-binding site of Hsp90. The bromine atom provides a vector for further chemical modification to optimize binding affinity and selectivity. This research led to the discovery of potent inhibitors with significant antitumor effects in preclinical models.

The general approach to the synthesis of these Hsp90 inhibitors involves the coupling of a brominated benzodioxole derivative to a purine core. The versatility of this scaffold allows for the systematic exploration of the structure-activity relationship (SAR), leading to the identification of compounds with improved pharmacological profiles.

| Target Protein | Scaffold | Key Interaction | Therapeutic Area |

| Hsp90 | Purine-benzodioxole | Hydrophobic pocket binding | Oncology |

The benzodioxole scaffold has also been explored in the design of inhibitors for other enzymes, such as cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. Novel benzodioxole derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activity, demonstrating the broad applicability of this scaffold in medicinal chemistry. nih.gov

Future Research Trajectories for 7 Bromo 2h 1,3 Benzodioxol 5 Yl Methanol

Sustainable Synthetic Pathways and Green Chemistry Approaches

The imperative for environmentally benign chemical manufacturing necessitates a shift away from traditional synthetic methods. wjpmr.comox.ac.uk Future research on (7-bromo-2H-1,3-benzodioxol-5-yl)methanol will likely prioritize the development of sustainable pathways that align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing safer reagents. laxai.comunido.orgmdpi.com

Catalysis is a cornerstone of green chemistry, and its application to the synthesis and modification of this compound represents a significant area for future investigation. Research can be directed toward several key catalytic domains:

Heterogeneous Catalysis: The development of solid-supported catalysts offers advantages in terms of easy separation, reusability, and reduced waste generation. Future work could explore the use of zeolites, metal-organic frameworks (MOFs), or functionalized polymers to catalyze the formation of the benzodioxole ring or subsequent functional group interconversions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for mild and selective C-H functionalization and bond formation. acs.orgacs.org Research could target the selective activation of C-H bonds on the aromatic ring of this compound, enabling late-stage modifications without the need for pre-functionalized starting materials.

Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reagents in immiscible phases, often eliminating the need for hazardous organic solvents. This approach could be explored for reactions such as etherification of the methanol (B129727) group or nucleophilic substitution at the aromatic ring, using water as a green solvent.

| Catalytic Approach | Potential Catalyst Type | Target Transformation | Anticipated Green Advantage |

|---|---|---|---|

| Heterogeneous Catalysis | Zeolites, MOFs, Polymer-supported metals | Benzodioxole ring formation, Cross-coupling | Catalyst recyclability, Reduced metal leaching, Simplified purification |

| Photocatalysis | Organic dyes, Semiconductor nanoparticles | C-H functionalization, Radical reactions | Use of visible light, Mild reaction conditions, High selectivity |

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts, Crown ethers | Etherification, Nucleophilic substitution | Use of aqueous media, Avoidance of hazardous organic solvents |

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. The metabolism of 1,3-benzodioxoles by cytochrome P-450 enzymes is known, suggesting a basis for future biocatalytic development. nih.govacs.org Research trajectories in this area could include:

Enzymatic Resolution: The development of lipase-catalyzed kinetic resolutions could provide a green route to enantiomerically pure forms of derivatives made from the chiral center that can be introduced at the methanol group.

Selective Oxidation: Oxidoreductase enzymes could be explored for the selective oxidation of the methanol group to an aldehyde or carboxylic acid, avoiding the use of harsh, stoichiometric heavy-metal oxidants.

Directed Evolution: Modern protein engineering techniques, such as directed evolution, could be used to create bespoke enzymes specifically tailored for transformations on the this compound scaffold, potentially enabling novel and highly selective reactions that are inaccessible through traditional chemistry.

Exploration of Uncharted Derivatization Strategies

The unique arrangement of functional groups in this compound makes it a versatile building block. Future research will undoubtedly focus on exploring new reactions to create a diverse library of derivatives for various applications. chemicalbook.comguidechem.comchemicalbook.comresearchgate.netnih.gov

Achieving high levels of selectivity is a central goal in modern organic synthesis. Future efforts should target the development of reactions that can precisely modify one specific site of the molecule.

Regioselective C-H Functionalization: Beyond the existing bromine atom, the aromatic ring has other positions available for functionalization. The development of transition-metal-catalyzed C-H activation protocols could allow for the direct and regioselective introduction of new substituents (e.g., aryl, alkyl, or amino groups) at specific positions, bypassing multi-step sequences that require protecting groups. nih.govresearchgate.net

Stereoselective Synthesis: The methanol moiety is a key handle for introducing chirality. Future work could focus on asymmetric catalysis to convert the alcohol into chiral ethers, esters, or amines. rsc.org Furthermore, developing diastereoselective reactions on derivatives of this compound could lead to the synthesis of complex molecules with multiple stereocenters, a feature often found in biologically active natural products. nih.govnih.gov Chiral auxiliaries could also be employed to guide the stereochemical outcome of reactions. numberanalytics.com

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. springerprofessional.demdpi.comrsc.orguc.pt Applying this technology to the synthesis and derivatization of this compound is a promising avenue for future research.

A prospective multi-step flow system could be designed to first synthesize the core structure and then, in a continuous sequence, perform subsequent derivatization reactions. For example, the output from a reactor producing the parent alcohol could be directly mixed with a stream of reagents in a second reactor to perform an esterification or a cross-coupling reaction. This "telescoped" approach minimizes manual handling and purification of intermediates, leading to a more efficient and automated process. durham.ac.uk

| Reaction Type | Target Site | Potential Reagents/Catalysts | Desired Outcome |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br bond | Aryl boronic acids, Pd catalyst | Biaryl derivatives |

| Buchwald-Hartwig Amination | C-Br bond | Amines, Pd catalyst | N-Aryl derivatives |

| Asymmetric Etherification | -CH₂OH group | Alkyl halides, Chiral catalyst | Chiral ethers |

| Directed C-H Arylation | Aromatic C-H bond | Aryl halides, Rh or Pd catalyst | Regioselective biaryl derivatives |

Advanced Computational and Data-Driven Chemical Discovery

The synergy between computational chemistry and experimental synthesis is accelerating the pace of chemical innovation. For this compound and its potential derivatives, in silico methods will be indispensable for guiding research efforts. najah.eduresearchgate.netbiointerfaceresearch.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict molecular properties, such as electronic structure, reactivity, and spectroscopic signatures. These calculations can help rationalize observed reaction outcomes and predict the feasibility of new transformations, thereby reducing the need for trial-and-error experimentation. researchgate.net

Molecular Docking and Virtual Screening: If derivatives of this compound are investigated for biological applications, molecular docking simulations can predict how these molecules might bind to specific protein targets. mdpi.com This allows for the rapid in silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and biological testing.

Machine Learning and AI in Synthesis Planning: The burgeoning field of artificial intelligence is revolutionizing how synthetic routes are designed. cas.org Machine learning models, trained on vast reaction databases, can predict the outcomes of unknown reactions, suggest optimal reaction conditions, or even propose entire multi-step synthetic pathways to novel derivatives. nih.govnd.eduengineering.org.cn Applying these tools could uncover non-intuitive and highly efficient routes to valuable molecules based on the this compound scaffold.

In Silico Screening for Novel Reactivity

The exploration of novel reactivity for this compound can be significantly accelerated through the use of in silico screening methods. These computational techniques allow for the high-throughput evaluation of potential reactions and reaction partners, saving considerable time and resources compared to traditional experimental approaches. By simulating interactions at a molecular level, researchers can predict the feasibility and potential outcomes of various chemical transformations.

One of the primary in silico approaches applicable to this compound is Density Functional Theory (DFT). DFT calculations can be employed to determine the electronic structure of the molecule, providing insights into its reactivity. researchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-poor regions of this compound. researchgate.net These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For example, the oxygen atoms of the dioxole ring and the hydroxyl group are expected to be electron-rich (nucleophilic sites), while the bromine atom and the aromatic ring carbons might exhibit more electrophilic character.

Quantum descriptors, derived from such calculations, can be used to build predictive models for various types of reactions. chemrxiv.org These descriptors can include atomic charges, bond orders, and electrophilicity indices. By comparing these descriptors for this compound with a database of known reactions, it is possible to identify novel transformations that the molecule might undergo. This could include, for example, cross-coupling reactions at the bromine-substituted position, or reactions involving the hydroxyl group.

A hypothetical workflow for the in silico screening of this compound could involve:

Geometry Optimization: Obtaining the most stable 3D conformation of the molecule using computational methods.

Electronic Property Calculation: Using DFT to calculate HOMO-LUMO energies, MEP, and other quantum descriptors.

Virtual Reaction Screening: Simulating the reaction of this compound with a library of virtual reactants.